methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate
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Overview
Description
Methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their sequential coupling and functionalization. Common reagents used in these reactions include chlorinated aromatic compounds, triazole precursors, and oxadiazole intermediates. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures such as:
Thiazoles: Known for their diverse biological activities and applications in drug development
Triazoles: Widely used in medicinal chemistry for their antifungal and antimicrobial properties.
Oxadiazoles: Explored for their potential as bioactive molecules and materials science applications.
Uniqueness
Methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is unique due to its combination of multiple heterocyclic structures, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c1-11-16(18-21-17(23-28-18)14-5-3-4-6-15(14)20)22-24-25(11)13-9-7-12(8-10-13)19(26)27-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQKJZRNWRYRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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